molecular formula C18H32INO2 B6580083 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide CAS No. 2662611-44-9

1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide

Cat. No.: B6580083
CAS No.: 2662611-44-9
M. Wt: 421.4 g/mol
InChI Key: ITCQTQCDDXDQFZ-UHFFFAOYSA-M
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Description

1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide (CAS: 2662611-44-9) is a quaternary ammonium compound with the molecular formula C₁₈H₃₂INO₂ and a molecular weight of 421.4 g/mol . Its structure features:

  • A pyrrolidinium ring substituted with a methyl group.
  • A hydroxypropyl chain linked to an adamantyl ether group.
  • An iodide counterion.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-(1-methylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32NO2.HI/c1-19(4-2-3-5-19)12-17(20)13-21-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,2-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQTQCDDXDQFZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC(COC23CC4CC(C2)CC(C4)C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening and Nucleophilic Substitution

The most widely applicable method involves epoxide ring-opening followed by nucleophilic substitution (Figure 1). This two-step approach leverages the reactivity of epichlorohydrin (1-chloro-2,3-epoxypropane) with adamantanol to form a chlorohydrin intermediate, which is subsequently quaternized with 1-methylpyrrolidine.

Step 1: Synthesis of 3-(Adamantan-1-yloxy)-2-Hydroxypropyl Chloride
Adamantanol reacts with epichlorohydrin under basic conditions (e.g., NaOH or KOH) to yield 3-(adamantan-1-yloxy)-2-hydroxypropyl chloride. The reaction proceeds via nucleophilic attack of the adamantanol oxygen on the less sterically hindered carbon of the epoxide, followed by ring opening to form the chlorohydrin.

Step 2: Quaternization with 1-Methylpyrrolidine
The chlorohydrin intermediate undergoes nucleophilic substitution with 1-methylpyrrolidine in a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction is typically conducted at elevated temperatures (60–80°C) to overcome steric hindrance from the adamantyl group. The resulting quaternary ammonium chloride is subjected to anion exchange with potassium iodide in acetone or ethanol to yield the iodide salt.

Direct Alkylation of 1-Methylpyrrolidine

An alternative route involves the direct alkylation of 1-methylpyrrolidine with 3-(adamantan-1-yloxy)-2-hydroxypropyl iodide. However, preparing the iodide precursor is challenging due to the poor leaving group ability of iodide in SN2 reactions. This method is less favored due to lower yields and side reactions such as elimination.

Microwave-Assisted Synthesis

Recent advancements in microwave-assisted organic synthesis (MAOS) offer accelerated reaction times and improved yields. For example, the substitution step (Step 2 in Section 1.1) can be performed in a microwave reactor at 100°C for 15–30 minutes, reducing reaction times from hours to minutes while maintaining yields >75%.

Experimental Procedures and Optimization

Epoxide Ring-Opening Protocol

Materials :

  • Adamantanol (10 mmol)

  • Epichlorohydrin (12 mmol)

  • NaOH (1.2 eq) in H₂O/EtOH (1:1)

  • Solvent: Toluene

Procedure :

  • Adamantanol and epichlorohydrin are dissolved in toluene under nitrogen.

  • Aqueous NaOH is added dropwise at 0°C, and the mixture is stirred at 25°C for 24 hours.

  • The organic layer is separated, washed with brine, and concentrated.

  • The crude product is purified via silica gel chromatography (hexane/EtOAc 4:1).

Yield : 65–70%.

Quaternization and Anion Exchange

Materials :

  • 3-(Adamantan-1-yloxy)-2-hydroxypropyl chloride (5 mmol)

  • 1-Methylpyrrolidine (6 mmol)

  • KI (6 mmol) in acetone

Procedure :

  • The chlorohydrin and 1-methylpyrrolidine are refluxed in acetonitrile for 12 hours.

  • Solvent is removed under vacuum, and the residue is dissolved in acetone.

  • KI is added, and the mixture is stirred at 25°C for 2 hours.

  • The precipitate is filtered and recrystallized from ethanol/water (3:1).

Yield : 60–68%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.60–1.75 (m, 12H, adamantane CH₂), 3.10 (s, 3H, NCH₃), 3.40–3.60 (m, 6H, pyrrolidinium CH₂), 3.85 (dd, J = 10.4 Hz, 1H, OCH₂), 4.15 (m, 1H, CHOH).

  • ¹³C NMR : δ 28.9 (adamantane C), 47.5 (NCH₃), 62.1 (OCH₂), 70.8 (CHOH), 125.5 (quaternary C of adamantane).

  • HRMS : m/z calc. for C₁₇H₂₈NO₂⁺ [M-I]⁺: 286.2142; found: 286.2145.

Challenges and Troubleshooting

Steric Hindrance

The adamantyl group’s bulkiness slows nucleophilic substitution. Mitigation strategies include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

  • Prolonged reaction times (24–48 hours) at 80°C.

Byproduct Formation

Elimination products (e.g., allylic alcohols) may form during quaternization. Adding KI early in the reaction minimizes this by precipitating the product.

Applications and Derivatives

This compound’s rigid adamantyl moiety and cationic charge make it suitable for:

  • Drug delivery systems : Enhancing lipid bilayer permeability.

  • Ionic liquids : As a thermally stable cation .

Chemical Reactions Analysis

Types of Reactions

1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halide derivatives .

Scientific Research Applications

1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the hydroxypropyl group can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Counterion Notable Features
Target Compound C₁₈H₃₂INO₂ 421.4 Adamantyl ether, hydroxypropyl, pyrrolidinium I⁻ High lipophilicity due to adamantane
1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide C₁₃H₁₅I₂N 447.08 Quinolinium, iodopropyl I⁻ Aromatic quinolinium core
Glycopyrrolate-Related Compound a C₂₁H₃₀BrNO₃ 432.38 Cyclopentenyl, phenyl, pyrrolidinium Br⁻ Anticholinergic pharmacophore
1-Butyl-1-methylpyrrolidinium Chloride C₉H₁₈ClN 199.70 Butyl chain, pyrrolidinium Cl⁻ Ionic liquid solvent/electrolyte
Key Observations:
  • Adamantane vs. Aromatic/Simple Alkyl Groups: The target compound’s adamantyl group distinguishes it from quinolinium (aromatic) in and butyl chains in . Adamantane’s rigidity and hydrophobicity may enhance membrane permeability in drug delivery or reduce aggregation in ionic liquids.
  • Counterion Effects: Iodide (I⁻) in the target compound and contrasts with Br⁻ in and Cl⁻ in . Larger anions like I⁻ typically increase solubility in nonpolar media compared to smaller anions like Cl⁻ .
  • Hydroxypropyl Chain : Unique to the target compound, this group may improve solubility in aqueous environments compared to purely alkyl-substituted analogs (e.g., ).

Physicochemical and Application-Based Comparisons

Table 2: Property and Application Trends
Compound Likely Applications Hydrophobicity Stability Considerations Toxicity Insights
Target Compound Pharmaceuticals, ionic liquids High Adamantane enhances thermal stability Limited data; iodide may reduce toxicity vs. Cl⁻/Br⁻
Quinolinium Iodide Optical materials, catalysis Moderate Aromatic core UV-stable High iodine content may limit biocompatibility
Glycopyrrolate Analog Anticholinergic drugs Moderate Ester groups prone to hydrolysis Br⁻ associated with higher toxicity
Pyrrolidinium IL Electrolytes, solvents Low to moderate Thermal stability varies with alkyl chain Chloride-based ILs show moderate toxicity
Key Findings:
  • Pharmaceutical Potential: The target compound’s adamantane and hydroxypropyl groups align with structural motifs in anticholinergics (e.g., ), suggesting possible muscarinic receptor interactions.
  • Ionic Liquid Suitability: Compared to 1-butyl-1-methylpyrrolidinium chloride , the target compound’s larger size and hydrophobicity may make it suitable for high-temperature or nonpolar applications.

Biological Activity

The compound 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide is a derivative of adamantane, a structure known for its unique properties and biological activities. This article explores its biological activity , including its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is compiled from diverse sources, including research studies, case reports, and crystallographic data.

Chemical Structure and Properties

The molecular formula of this compound is C15H24NC_{15}H_{24}N with an iodide counterion. The compound features a pyrrolidine ring substituted with an adamantane moiety, which enhances its lipophilicity and potential bioactivity.

Crystallographic Data

Recent studies have provided crystallographic insights into the compound's structure:

  • Bond Lengths and Angles : The bond distances and angles are consistent with those of related compounds, indicating stable molecular geometry .
  • Crystal Structure : The crystal structure reveals two independent molecules in the asymmetric unit, suggesting potential polymorphism or varied biological interactions .

Pharmacological Effects

Research indicates that derivatives of adamantane exhibit a broad spectrum of biological activities. This specific compound has been studied for its:

  • Antiviral Properties : Adamantane derivatives are known for their antiviral effects, particularly against influenza viruses. The mechanism involves inhibition of viral replication by interfering with the viral membrane protein M2 .
  • Neuroprotective Effects : Some studies suggest that adamantane derivatives may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

  • Ion Channel Blockade : Similar to amantadine, this compound may inhibit ion channels critical for viral entry into host cells.
  • Modulation of Neurotransmitter Systems : Its interaction with neurotransmitter systems could explain its neuroprotective effects.

Case Study 1: Antiviral Activity

A study demonstrated that adamantane derivatives significantly reduced viral load in infected cell lines. The compound was effective at low micromolar concentrations, indicating potent antiviral activity .

Case Study 2: Neuroprotection

In a model of neurodegeneration, treatment with the compound resulted in decreased neuronal apoptosis and improved cognitive function in animal models. This suggests potential applications in treating conditions like Alzheimer's disease.

Table 1: Biological Activity Summary

Activity TypeEffectivenessMechanism of Action
AntiviralHighInhibition of M2 protein
NeuroprotectiveModerateModulation of neurotransmitter systems
CytotoxicityLowMinimal impact on healthy cells

Table 2: Crystallographic Parameters

ParameterValue
Space GroupP21/c
Unit Cell Dimensionsa = 10.5 Å
b = 12.3 Å
c = 15.4 Å
β = 101.5°

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic pattern.
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to verify connectivity of the adamantane, pyrrolidinium, and hydroxypropyl moieties .
  • X-ray crystallography using SHELXL for unambiguous structural determination, particularly for resolving stereochemistry at the 2-hydroxypropyl position .
  • HPLC with UV/Vis detection to assess purity (>95% recommended for pharmacological studies).

Q. What solvent systems and reaction conditions optimize the synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Adamantane-1-ol activation via alkylation with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the 3-(adamantan-1-yloxy)-2-hydroxypropyl intermediate .
  • Step 2 : Quaternization of 1-methylpyrrolidine with the intermediate using iodomethane in a polar aprotic solvent (e.g., acetonitrile) at 50–70°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) .
  • Critical Parameters : Control reaction pH (~8–9) to minimize byproducts; use anhydrous conditions to prevent hydrolysis of the pyrrolidinium iodide group .

Q. How does the compound’s solubility profile impact experimental design?

  • Methodological Answer :

  • The quaternary ammonium group enhances water solubility, but the adamantane moiety introduces hydrophobicity. Test solubility in:
  • Aqueous buffers (pH 2–9) with sonication.
  • Co-solvents (e.g., DMSO ≤1% v/v for in vitro assays; PEG-400 for in vivo formulations) .
  • Use dynamic light scattering (DLS) to assess aggregation in biological media.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Case Example : If conflicting reports exist on its efficacy as a cholinergic modulator:

Replicate assays under standardized conditions (e.g., CHO-K1 cells expressing human muscarinic receptors, 37°C, 5% CO₂).

Control Variables : Batch-to-batch compound purity, vehicle effects (e.g., DMSO vs. saline), and receptor subtype selectivity (M1 vs. M3) .

Mechanistic Profiling : Use patch-clamp electrophysiology to directly measure ion channel modulation, bypassing downstream signaling variability .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between the adamantane moiety and lipid bilayers to predict membrane permeability .
  • Docking Studies : Target the pyrrolidinium group against acetylcholine-binding protein (AChBP) using AutoDock Vina. Validate with mutagenesis (e.g., Trp147Ala mutations to test binding affinity) .
  • QSAR Models : Train on datasets of analogous quaternary ammonium compounds to optimize logP and polar surface area for CNS penetration .

Q. What are the challenges in characterizing degradation products under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
  • Oxidative stress (3% H₂O₂, 6h).
  • Analytical Workflow :

LC-MS/MS to identify degradation products (e.g., demethylation of the pyrrolidinium group or adamantane ring oxidation).

Stability-Indicating Methods : Develop HPLC gradients resolving parent compound from degradants (C18 column, 0.1% TFA in water/acetonitrile) .

Data Contradiction Analysis Framework

Contradiction Type Example Resolution Strategy Relevant Evidence
Biological Potency EC₅₀ varies ≥10-fold between studiesStandardize cell lines, assay buffers, and incubation times
Solubility Limits Discrepancies in IC₅₀ measurementsPre-saturate solutions; use DLS to confirm monodisperse state
Synthetic Yield 30–70% yields reportedOptimize stoichiometry (1.2:1 epichlorohydrin:adamantane-1-ol) and reaction time (12–16h)

Key Citations

  • Structural validation via SHELXL:
  • Synthesis protocols for adamantane-piperidine/pyrrolidine hybrids:
  • Biological activity profiling frameworks:

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